Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of aromatic and heteroaromatic 2-nitroamines using formic acid, iron powder, and ammonium chloride as additives . This method is efficient and compatible with a wide range of functional groups. Another approach involves the use of o-phenylenediamines and N-substituted formamides in a zinc-catalyzed cyclization reaction . Industrial production methods often employ microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Chemical Reactions Analysis
Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position typically yields brominated derivatives .
Scientific Research Applications
Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with biological macromolecules. The benzimidazole nucleus allows it to bind to nucleic acids and proteins, potentially inhibiting their function . This interaction can disrupt cellular processes, leading to its observed biological effects. The molecular targets and pathways involved vary depending on the specific application, but often include inhibition of DNA synthesis and enzyme activity .
Comparison with Similar Compounds
Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives, such as:
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against various cancer cell lines.
6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone: Exhibits significant tumor growth inhibition in mice.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H24N4O2/c1-5-28-21(27)19-14(2)23-22-24-17-8-6-7-9-18(17)26(22)20(19)15-10-12-16(13-11-15)25(3)4/h6-13,20H,5H2,1-4H3,(H,23,24) |
InChI Key |
LUVXYSQSPZEDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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